molecular formula C20H24N2O3S B4484228 N-{[1,1'-BIPHENYL]-2-YL}-1-(ETHANESULFONYL)PIPERIDINE-3-CARBOXAMIDE

N-{[1,1'-BIPHENYL]-2-YL}-1-(ETHANESULFONYL)PIPERIDINE-3-CARBOXAMIDE

Cat. No.: B4484228
M. Wt: 372.5 g/mol
InChI Key: DVITYMDKASHRBK-UHFFFAOYSA-N
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Description

N-{[1,1’-BIPHENYL]-2-YL}-1-(ETHANESULFONYL)PIPERIDINE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of piperidine carboxamides. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Chemical Reactions Analysis

Types of Reactions

N-{[1,1’-BIPHENYL]-2-YL}-1-(ETHANESULFONYL)PIPERIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions vary depending on the desired transformation, but they generally involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce secondary amines or alcohols.

Scientific Research Applications

N-{[1,1’-BIPHENYL]-2-YL}-1-(ETHANESULFONYL)PIPERIDINE-3-CARBOXAMIDE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-{[1,1’-BIPHENYL]-2-YL}-1-(ETHANESULFONYL)PIPERIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit the activity of cathepsin K, an enzyme involved in bone resorption, by forming hydrogen bonds and hydrophobic interactions with key active-site residues . This inhibition can lead to therapeutic effects, such as increased bone mineral density in osteoporosis models.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[1,1’-BIPHENYL]-2-YL}-1-(ETHANESULFONYL)PIPERIDINE-3-CARBOXAMIDE is unique due to the presence of the biphenyl moiety, which can enhance its biological activity and specificity. This structural feature may contribute to its potential as a therapeutic agent in various medical applications.

Properties

IUPAC Name

1-ethylsulfonyl-N-(2-phenylphenyl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3S/c1-2-26(24,25)22-14-8-11-17(15-22)20(23)21-19-13-7-6-12-18(19)16-9-4-3-5-10-16/h3-7,9-10,12-13,17H,2,8,11,14-15H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVITYMDKASHRBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC(C1)C(=O)NC2=CC=CC=C2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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